

effect of ammonium sulfate on soil pH and nutrient availability

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An In-depth Technical Guide on the Effect of **Ammonium Sulfate** on Soil pH and Nutrient Availability

Abstract

Ammonium sulfate ((NH₄)₂SO₄) is a widely utilized inorganic fertilizer that serves as a source of both nitrogen (21%) and sulfur (24%).^{[1][2]} Its application has significant implications for soil chemistry, primarily through its acidifying effect, which in turn influences the availability of essential plant nutrients. This technical guide details the mechanisms behind these changes, presents quantitative data from various studies, outlines common experimental protocols for analysis, and provides visual representations of the key processes involved. The primary mechanism of soil acidification is the microbial oxidation of the ammonium (NH₄⁺) ion to nitrate (NO₃⁻), a process known as nitrification, which releases hydrogen ions (H⁺) into the soil.^{[3][4]} This reduction in soil pH can enhance the availability of certain nutrients, such as phosphorus and various micronutrients, while potentially leading to the leaching of essential base cations like calcium and magnesium.^{[5][6][7]} Understanding these effects is critical for optimizing nutrient management strategies and ensuring long-term soil health.

Mechanism of Soil Acidification

The application of **ammonium sulfate** leads to soil acidification predominantly through the biological process of nitrification. While the sulfate ion (SO₄²⁻) has a negligible effect on pH, the ammonium ion is the primary driver of this change.^{[3][8]}

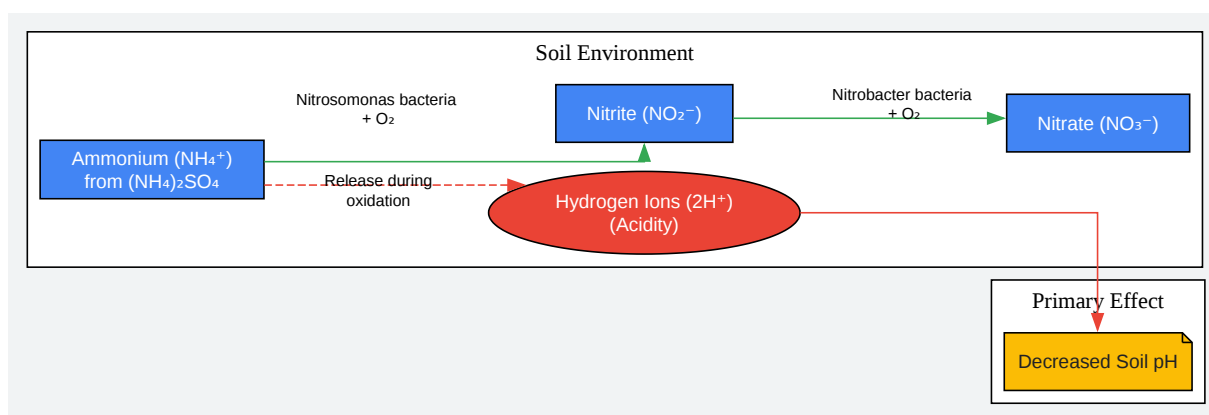
The process occurs in two main steps, carried out by distinct groups of soil microorganisms:

- Ammonium Oxidation: Ammonia-oxidizing bacteria (e.g., Nitrosomonas) convert ammonium to nitrite (NO_2^-), releasing hydrogen ions.
- Nitrite Oxidation: Nitrite-oxidizing bacteria (e.g., Nitrobacter) then rapidly oxidize nitrite to nitrate (NO_3^-).

The overall reaction for the nitrification of ammonium from **ammonium sulfate** is: $(\text{NH}_4)_2\text{SO}_4 + 4\text{O}_2 \rightarrow 2\text{HNO}_3 + \text{H}_2\text{SO}_4 + 2\text{H}_2\text{O}$

This reaction can be simplified to show the net release of hydrogen ions for each ammonium ion: $\text{NH}_4^+ + 2\text{O}_2 \rightarrow \text{NO}_3^- + \text{H}_2\text{O} + 2\text{H}^+$ [3]

This release of H^+ ions directly contributes to a decrease in soil pH. The acid-producing potential of **ammonium sulfate** is significant; all of its nitrogen component is in the ammonium form, which is converted to nitrate, releasing acidity.[3] This makes it more acidifying than fertilizers like ammonium nitrate, where only half the nitrogen is in the ammonium form.[3]



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Caption: The nitrification process of ammonium, leading to the release of hydrogen ions and subsequent soil acidification.

Effect on Nutrient Availability

The change in soil pH induced by **ammonium sulfate** directly and indirectly affects the solubility, and thus the availability, of numerous plant nutrients.

Macronutrients

Nitrogen (N) and Sulfur (S): **Ammonium sulfate** provides readily available nitrogen in the ammonium form and sulfur in the sulfate form.[1][6] Plants can uptake NH_4^+ directly, or after its conversion to NO_3^- . [4] In flooded conditions, such as in rice paddies, the ammonium form is preferred as nitrate is susceptible to denitrification losses.[3]

Phosphorus (P): In alkaline and calcareous soils, high pH can limit phosphorus availability by forming insoluble calcium phosphate compounds. The acidifying effect of **ammonium sulfate** can increase P availability by dissolving these compounds.[1][4][6] The localized acidity in the root zone can unlock phosphorus from both soil reserves and applied fertilizers.[1][6] However, in already acidic soils, further pH reduction can increase the fixation of phosphorus by aluminum and iron oxides.[9]

Potassium (K): The effect on potassium is complex. The NH_4^+ ion can compete with K^+ for cation exchange sites on soil colloids due to their similar ionic radii.[10] This competition can displace K^+ from the exchange sites into the soil solution, increasing the concentration of water-soluble K^+ . [10][11] While this may enhance immediate availability, it can also increase the risk of potassium leaching, potentially depleting exchangeable K^+ reserves over time.[11]

Calcium (Ca) and Magnesium (Mg): The increased concentration of H^+ ions in the soil solution from nitrification can displace base cations like Ca^{2+} and Mg^{2+} from soil exchange sites.[7] This increases their concentration in the soil solution, but also makes them more susceptible to leaching, particularly in sandy soils. Long-term use of **ammonium sulfate** without proper management can lead to a depletion of these essential nutrients.[7][12]

Micronutrients

The availability of several essential micronutrients, including iron (Fe), manganese (Mn), zinc (Zn), and copper (Cu), is highly dependent on soil pH. In neutral to alkaline soils, their solubility

is low. The acidification resulting from **ammonium sulfate** application increases their solubility and availability to plants.[1][5] This is particularly beneficial for crops grown in high-pH soils where micronutrient deficiencies are common.[4][5] However, in highly acidic soils, this increased solubility can sometimes lead to manganese or aluminum toxicity.[7]

Data Presentation: Quantitative Effects

The following tables summarize quantitative data from various studies on the effect of **ammonium sulfate** application on soil pH and nutrient availability.

Table 1: Effect of **Ammonium Sulfate** on Soil pH

Soil Type/Condition	Application Rate/Duration	Initial pH	Final pH	Reference
Vega Alta clay loam (Sugarcane)	18 years of continuous use	~5.5-6.0	<5.0	[7]
Lentil-cropped soil	1.5% (NH ₄) ₂ SO ₄ solution	7.78	6.90	[8]
Salt-affected agricultural soil	200 kg N/ha as (NH ₄) ₂ SO ₄	5.9	5.2	[13]
Tropical peat (Oil palm)	124.3 kg N/ha/yr	Not specified	Slight decrease	[14]
Lowland rice field	210 kg N/ha as (NH ₄) ₂ SO ₄	5.8	5.2	[14]

Table 2: Effect of **Ammonium Sulfate** on Nutrient Concentrations/Availability

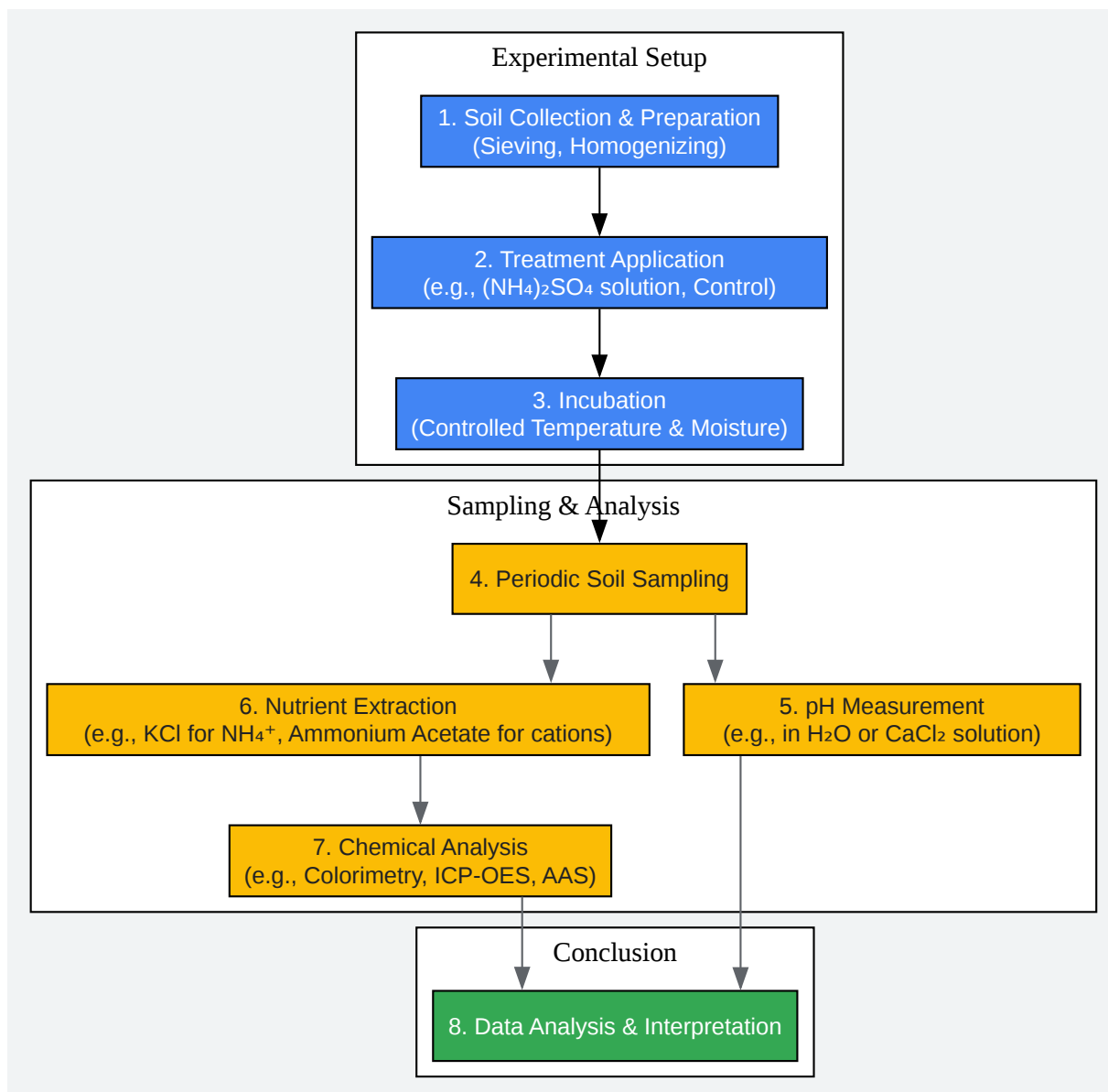
Nutrient	Soil/Crop System	Observation	Reference
Phosphorus (P)	Calcareous Soil	Enhanced fraction of anion resin exchangeable phosphorus.	[15]
Togo phosphate rock amendment	Available P increased as pH decreased ($y = -12.47x + 111.4$; $R^2=0.53$).	[16]	
Potassium (K)	Various Chinese soils	Increased water-soluble K^+ , decreased exchangeable K^+ .	[10][11]
Pomegranate leaves	Decreased K concentration with 100% $(NH_4)_2SO_4$ vs. 60:40 ratio with $Ca(NO_3)_2$.	[12]	
Calcium (Ca)	Vega Alta clay loam (Sugarcane)	Decreased available Ca with increasing $(NH_4)_2SO_4$ rates.	[7]
Pomegranate leaves	Decreased Ca concentration with increasing $(NH_4)_2SO_4$ proportion.	[12]	
Magnesium (Mg)	Vega Alta clay loam (Sugarcane)	Slight loss of available Mg compared to Ca.	[7]
Pomegranate leaves	Decreased Mg concentration with increasing $(NH_4)_2SO_4$ proportion.	[12]	
Manganese (Mn)	Vega Alta clay loam (Sugarcane)	Large increases in soluble Mn with	[7]

increasing acidity.

Salt-affected agricultural soil	Linear increase in soil extractable Mn.	[13]
Zinc (Zn)	Salt-affected agricultural soil	Linear increase in soil extractable Zn. [13]

Experimental Protocols

Analyzing the impact of **ammonium sulfate** on soil properties involves controlled laboratory or field experiments. A typical workflow for a soil incubation study is outlined below.



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Caption: A generalized workflow for a soil incubation experiment to study fertilizer effects.

Soil Sample Preparation and Incubation

- Collection: Soil is collected from the desired depth, typically air-dried, and passed through a 2 mm sieve to remove coarse fragments and ensure homogeneity.[17]
- Treatment: Subsamples of the soil are placed in containers. **Ammonium sulfate** is added, often as a solution to ensure even distribution, at rates corresponding to field applications. A control group with no fertilizer is included.[13]
- Incubation: The treated soil samples are incubated under controlled conditions. Moisture is typically maintained at a percentage of field capacity (e.g., 60%), and temperature is kept constant (e.g., 25°C).[13] The incubation period can range from weeks to months, with periodic sampling.

Soil pH Measurement

- Method: Soil pH is commonly measured using a pH meter with a glass electrode.
- Procedure: A soil-to-solution slurry is created, typically with a 1:1 or 1:2 ratio of soil to deionized water or a salt solution like 0.01 M CaCl₂. The suspension is stirred and allowed to settle before the electrode is inserted into the supernatant for a reading.

Nutrient Extraction and Analysis

- Ammonium (NH₄⁺): Extractable ammonium is often determined by shaking the soil sample with a 2 M Potassium Chloride (KCl) solution for a set period (e.g., 30-60 minutes), followed by filtration. The NH₄⁺ concentration in the filtrate is then analyzed, commonly via colorimetric methods (e.g., indophenol blue method).[18]
- Exchangeable Cations (Ca²⁺, Mg²⁺, K⁺): These are typically extracted using a neutral 1 M ammonium acetate (NH₄OAc) solution.[19][20] The soil is shaken with the solution, and the extract is separated by centrifugation or filtration. The concentrations of the cations in the extract are then determined using techniques like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
- Available Phosphorus (P): Various extractants are used depending on soil pH, such as the Bray-1 method for acidic soils or the Olsen method for alkaline soils. The extracted phosphate is then determined colorimetrically.

- Available Micronutrients: DTPA (diethylenetriaminepentaacetic acid) extraction is a common method for simultaneously determining the availability of Fe, Mn, Zn, and Cu in neutral to alkaline soils. Analysis is performed via AAS or ICP-OES.

Conclusion

Ammonium sulfate is an effective source of nitrogen and sulfur that significantly influences soil chemistry. Its primary effect is the reduction of soil pH through the nitrification of ammonium, a process that releases hydrogen ions. This acidification can be beneficial, particularly in alkaline soils, by increasing the availability of phosphorus and essential micronutrients like iron, manganese, and zinc.[5][6] However, long-term or excessive use without careful management can lead to the depletion of base cations such as calcium and magnesium through leaching and may cause nutrient imbalances or toxicity in already acidic soils.[7] Therefore, a comprehensive understanding of its effects, supported by regular soil testing, is crucial for its sustainable and effective use in agricultural and research settings.

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